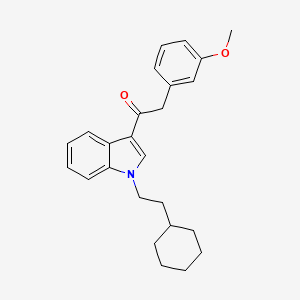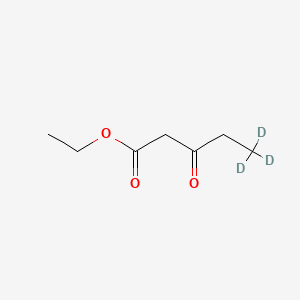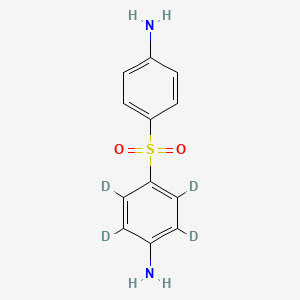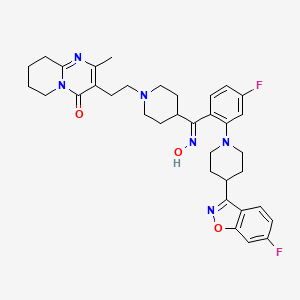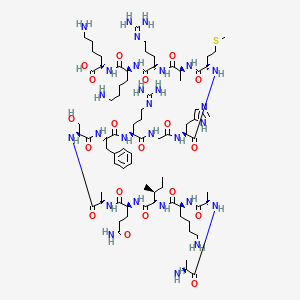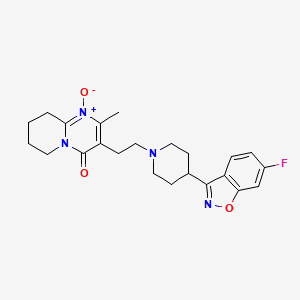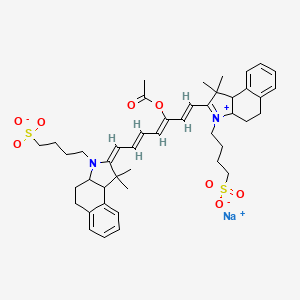![molecular formula C2H4O2 B583821 [1,2-13C2]Glycolaldehyde CAS No. 478529-69-0](/img/structure/B583821.png)
[1,2-13C2]Glycolaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2-13C2]Glycolaldehyde” is a compound with the molecular formula C2H4O2 . It is a variant of glycolaldehyde where the two carbon atoms are isotopically labeled with Carbon-13 .
Synthesis Analysis
Glycolaldehyde can be obtained from biomass and serves as a versatile platform for the production of ethylamine products . It can be produced through a nonenzymatic mechanism with proteins and short-chain aldehydes . A significant advancement in the synthesis of glycolaldehyde involves the reductive amination of vicinal hydroxyl aldehydes . The type of solvent and catalyst, preferably methanol and Pd, respectively, are key enabling parameters to achieve high product yields .
Molecular Structure Analysis
The molecular weight of “this compound” is 62.037 g/mol . Its structure includes two carbon atoms, four hydrogen atoms, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 .
Chemical Reactions Analysis
Glycolaldehyde can undergo a variety of chemical reactions. One significant reaction is the reductive amination of glycolaldehyde, which creates a versatile platform for ethylamine products . This reaction involves a cascade of parallel and consecutive reactions, and controlling the selectivity of these reactions is a major challenge .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 62.037 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 62.027839037 g/mol . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
Astrochemistry and Interstellar Medium : Glycolaldehyde has been studied for its importance in the path toward forming more complex biologically relevant molecules. It has been detected around solar-type young stars and in star-forming regions, suggesting its role in prebiotic chemistry in space (Jørgensen et al., 2012), (Beltrán et al., 2008).
Laboratory Spectroscopy for Astronomical Observation : Studies have focused on the laboratory investigation of glycolaldehyde’s millimeter and submillimeter-wave spectra to aid in its detection in the interstellar medium. This is crucial for astronomical surveys conducted by telescopes like ALMA (Haykal et al., 2013), (Carroll et al., 2010).
Chemical Formation and Reactivity : Research has explored the formation mechanisms of glycolaldehyde in dense molecular cores and under conditions mimicking interstellar ice. This includes the study of its formation through gas-phase and grain-surface reactions (Woods et al., 2012), (Fedoseev et al., 2015).
Role in Prebiotic Chemistry : The identification of glycolaldehyde’s reactive forms under interstellar conditions, such as in low-temperature methanol-bearing ices, highlights its potential for prebiotic sugar formation and its detectability in space (Kleimeier et al., 2021).
Chemical Analysis and Characterization : Studies have also focused on developing analytical methods for quantifying glycolaldehyde and investigating its transformation processes, like dissociation mechanisms and thermal behavior (Fathalinejad et al., 2020), (Yaylayan et al., 1998).
Mechanism of Action
Target of Action
[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of this compound are various biochemical pathways where it serves as a precursor or intermediate molecule .
Mode of Action
This compound interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .
Biochemical Pathways
This compound plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of this compound, which is crucial for amino acid synthesis .
Safety and Hazards
Glycolaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Glycolaldehyde, obtainable from biomass, serves as a promising platform for the production of high-value chemicals . The successful preparation and sensory assessment of a GA-based diester quat in fabric softener formulations demonstrate the viability of a full bio-based and drop-in production route for high-value chemicals, directly from GA as a platform molecule . Moreover, the construction of a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design opens possibilities for producing acetyl-CoA-derived chemicals from one-carbon resources in the future .
Biochemical Analysis
Biochemical Properties
[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which this compound is involved.
Cellular Effects
This compound has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been found that this compound exhibits concentration- and time-dependent toxicity toward ND7/23 cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .
properties
IUPAC Name |
2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



